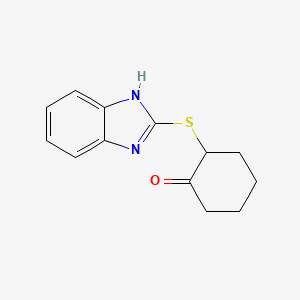![molecular formula C17H15IN2O3 B4929607 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)
1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione, also known as MPPI, is a chemical compound that has been extensively studied in the field of neuroscience. This compound has shown potential as a tool for investigating the mechanisms underlying various neurological disorders, such as Parkinson's disease and schizophrenia. In
作用机制
1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione acts as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. By blocking these receptors, 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione can modulate the activity of dopamine and serotonin in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione depend on the specific receptor subtype that is targeted. By blocking the dopamine D2 receptor, 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione can reduce the activity of the dopaminergic system, which can lead to a decrease in locomotor activity and an increase in prolactin secretion. By blocking the serotonin 5-HT2A receptor, 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione can reduce the activity of the serotonergic system, which can lead to a decrease in anxiety and an increase in mood.
实验室实验的优点和局限性
One advantage of using 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its selectivity for specific receptor subtypes. This allows researchers to investigate the effects of specific neurotransmitter systems on behavior and cognition. However, one limitation of using 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is its relatively low potency compared to other receptor antagonists. This can make it difficult to achieve complete receptor blockade, which can lead to variability in experimental results.
未来方向
There are many future directions for research on 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione analogs, which could be used to investigate the role of specific receptor subtypes in neurological disorders. Another area of interest is the use of 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in combination with other drugs to investigate the interactions between different neurotransmitter systems. Finally, the use of 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in animal models of neurological disorders could provide valuable insights into the underlying mechanisms of these disorders.
合成方法
The synthesis of 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-iodoaniline and 4-methoxyphenylacetic acid with maleic anhydride. The resulting product is then reduced with sodium borohydride to yield 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. This synthesis method has been well-documented in the literature and has been used by many researchers to obtain 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione for their experiments.
科学研究应用
1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been used extensively in scientific research to investigate the mechanisms underlying various neurological disorders. For example, 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been used to study the role of dopamine receptors in Parkinson's disease, as well as the effects of antipsychotic drugs on dopamine receptors in schizophrenia. 1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been used to investigate the role of glutamate receptors in depression and anxiety.
属性
IUPAC Name |
1-(4-iodophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O3/c1-23-14-8-4-12(5-9-14)19-15-10-16(21)20(17(15)22)13-6-2-11(18)3-7-13/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOWJLNAEPMGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)




![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)


![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)

![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)
